molecular formula C13H11N3O2 B12005700 2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide

Cat. No.: B12005700
M. Wt: 241.24 g/mol
InChI Key: DLWUZZMMXCRNMJ-OQLLNIDSSA-N
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Description

2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is a chemical compound known for its versatile applications in various scientific fields It is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide and pyridine-2-carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2-hydroxybenzohydrazide with pyridine-2-carbaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours, typically ranging from 4 to 6 hours, to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up for industrial production may involve optimizing reaction conditions to improve yield and purity. This can include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Amine derivatives.

    Substitution: Varied substituted products based on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their structural and catalytic properties.

Biology

Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.

Medicine

In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and efficacy in various disease models.

Industry

Industrially, it is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in material science.

Mechanism of Action

The mechanism by which 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(E)-phenylmethylidene]benzohydrazide
  • 2-hydroxy-N’-[(E)-thienylmethylidene]benzohydrazide
  • 2-hydroxy-N’-[(E)-3-nitrobenzylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 2-hydroxy-N’-[(E)-pyridin-2-ylmethylidene]benzohydrazide is unique due to its pyridine moiety, which enhances its ability to form stable metal complexes and contributes to its biological activity. The presence of the hydroxyl group also plays a crucial role in its reactivity and interaction with biological targets.

This compound’s versatility in forming complexes and its broad range of applications in various fields make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-hydroxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H11N3O2/c17-12-7-2-1-6-11(12)13(18)16-15-9-10-5-3-4-8-14-10/h1-9,17H,(H,16,18)/b15-9+

InChI Key

DLWUZZMMXCRNMJ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)O

Origin of Product

United States

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